tert-Butyl (trans-4-(aminomethyl)cyclohexyl)carbamate
Overview
Description
“tert-Butyl (trans-4-(aminomethyl)cyclohexyl)carbamate” is a chemical compound with the molecular formula C12H24N2O2 . It is used in the preparation of C-2 hydroxyethyl imidazopyrrolo pyridines as JAK1 inhibitors and Mer kinase inhibitors for the treatment of pediatric acute lymphoblastic leukemia .
Molecular Structure Analysis
The InChI code for “tert-Butyl (trans-4-(aminomethyl)cyclohexyl)carbamate” is 1S/C12H24N2O2/c1-12(2,3)16-11(15)14-10-6-4-9(8-13)5-7-10/h9-10H,4-8,13H2,1-3H3,(H,14,15)/t9-,10- . This indicates the specific arrangement of atoms in the molecule.Physical And Chemical Properties Analysis
“tert-Butyl (trans-4-(aminomethyl)cyclohexyl)carbamate” is a solid at room temperature . It has a molecular weight of 228.33 . The compound should be stored in a dark place, under an inert atmosphere, and at a temperature of 2-8°C .Scientific Research Applications
1. Enantioselective Synthesis of Carbocyclic Analogues
The compound tert-butyl N-[(1R,3S,4R)-3-hydroxy-4-(hydroxymethyl)cyclopentyl]carbamate is a crucial intermediate in the enantioselective synthesis of carbocyclic analogues of 2′-deoxyribonucleotides. This synthesis is significant in the field of nucleoside analogues and medicinal chemistry (Ober et al., 2004).
2. Stereochemistry Control in Synthesis
An efficient stereoselective route for the synthesis of tert-butyl ((1R, 2S, 5S)-2-amino-5-(dimethylcarbamoyl)cyclohexyl)carbamate was developed, demonstrating control over stereochemistry in synthesis, particularly useful in the preparation of complex molecules like factor Xa inhibitors (Wang et al., 2017).
3. Intermediate in Biologically Active Compounds
tert-Butyl 5-amino-4 ((2-(dimethylamino)ethyl)(methyl)amino)-2-methoxyphenyl carbamate is noted as an important intermediate in the synthesis of several biologically active compounds, including omisertinib (AZD9291), highlighting its role in pharmaceutical synthesis (Zhao et al., 2017).
4. Metalation and Alkylation Applications
Studies on tert-butyl carbamate derivatives of aminomethyltrialkylsilanes revealed their ability to undergo metalation between nitrogen and silicon, followed by efficient reactions with electrophiles. This is particularly relevant in the field of organosilicon chemistry (Sieburth et al., 1996).
5. Continuous-Flow Biocatalytic Process
The compound was utilized in the continuous-flow biocatalytic synthesis of commercial fragrances, such as leather cyclohexanol and woody acetate, showcasing its application in the field of green chemistry and industrial fragrance production (Tentori et al., 2020).
6. Cyclizative Atmospheric CO2 Fixation
tert-Butyl hypoiodite (t-BuOI) was used in a cyclizative atmospheric CO2 fixation process with unsaturated amines, efficiently leading to cyclic carbamates. This process highlights its potential application in environmental chemistry and sustainable chemical synthesis (Takeda et al., 2012).
7. Synthesis and Reactions in Organic Chemistry
The compound has been studied for its chemoselective transformation properties in organic chemistry, particularly in amino protecting groups via tert-butyldimethylsilyl carbamates, underscoring its versatility in synthetic organic chemistry (Sakaitani & Ohfune, 1990).
8. Development of Sensory Materials
Benzothizole modified tert-butyl carbazole derivatives, including tert-butyl carbamates, have been synthesized for the detection of volatile acid vapors. This application demonstrates the compound's potential in the development of chemosensors and sensory materials (Sun et al., 2015).
Safety and Hazards
This compound is associated with several hazard statements including H302, H315, H319, H332, and H335 . These indicate that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, is harmful if inhaled, and may cause respiratory irritation . Precautionary measures include avoiding contact with skin and eyes, avoiding the formation of dust and aerosols, and providing appropriate exhaust ventilation at places where dust is formed .
properties
IUPAC Name |
tert-butyl N-[4-(aminomethyl)cyclohexyl]carbamate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H24N2O2/c1-12(2,3)16-11(15)14-10-6-4-9(8-13)5-7-10/h9-10H,4-8,13H2,1-3H3,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NVQFOBONHIXDOC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCC(CC1)CN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H24N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60373207 | |
Record name | tert-Butyl [4-(aminomethyl)cyclohexyl]carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60373207 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.33 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
tert-Butyl (trans-4-(aminomethyl)cyclohexyl)carbamate | |
CAS RN |
177583-27-6, 1184918-37-3 | |
Record name | tert-Butyl [4-(aminomethyl)cyclohexyl]carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60373207 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | tert-butyl N-[4-(aminomethyl)cyclohexyl]carbamate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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